molecular formula C13H10Cl2O B6381371 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% CAS No. 1261942-80-6

2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%

Cat. No. B6381371
CAS RN: 1261942-80-6
M. Wt: 253.12 g/mol
InChI Key: SCTSHSOQLCBNPI-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% (2C5C3C2MPP) is a synthetic phenol compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 162-164°C and a boiling point of 296-297°C. 2C5C3C2MPP is used extensively in organic synthesis and has a wide range of applications in the fields of biology, chemistry, and materials science.

Scientific Research Applications

2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a building block for the synthesis of a variety of organic compounds, such as aryl halides, aryl ethers, and aryl amines. It is also used as a catalyst in organic reactions, such as the Heck reaction and the Suzuki reaction. In addition, 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is an organic compound with a wide range of applications in scientific research. Its mechanism of action is based on its ability to react with other molecules, such as aryl halides, aryl ethers, and aryl amines. The reaction of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% with these molecules results in the formation of new molecules with different properties. This process is known as organic synthesis.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is an organic compound and does not have any known biochemical or physiological effects. It is not known to interact with any biological molecules and does not have any known toxic effects.

Advantages and Limitations for Lab Experiments

The use of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in laboratory experiments has several advantages and limitations. One of the main advantages of using 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is its low cost and availability. It is also a relatively non-toxic compound, which makes it a good choice for laboratory experiments. However, 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is not very reactive and can be difficult to work with in some reactions. In addition, it is not suitable for use in reactions that require high temperatures or pressures.

Future Directions

The use of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in scientific research is expected to continue to expand in the future. One potential area of research is the use of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in the synthesis of pharmaceuticals and agrochemicals. In addition, 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% could be used in the synthesis of materials for use in nanotechnology and biomedical applications. Finally, 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% could be used in the synthesis of new catalysts for organic reactions, such as the Heck reaction and the Suzuki reaction.

Synthesis Methods

2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% can be synthesized by a variety of methods, including the Friedel-Crafts alkylation of benzene and the Williamson ether synthesis. The most common method of synthesis is the Friedel-Crafts alkylation of benzene, which involves the reaction of benzene with an alkyl halide in the presence of an acid catalyst. The reaction produces an alkylated benzene, which is then hydrolyzed to form 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide to form an ether. The ether is then hydrolyzed to form 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%.

properties

IUPAC Name

2-chloro-5-(3-chloro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-10(3-2-4-11(8)14)9-5-6-12(15)13(16)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTSHSOQLCBNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685998
Record name 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-chloro-2-methylphenyl)phenol

CAS RN

1261942-80-6
Record name 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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